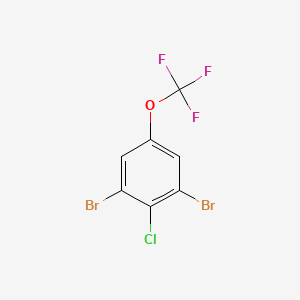

1,3-Dibromo-2-chloro-5-(trifluoromethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

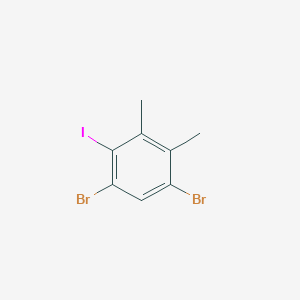

1,3-Dibromo-2-chloro-5-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3Br2ClF3O . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 1,3-Dibromo-2-chloro-5-(trifluoromethoxy)benzene can be achieved through various methods. One such method involves the use of Methanol, 1,1,1-trifluoro-, silver (1+) salt (1:1) and 3,5-Dibromoaniline . Another method involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids .Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-2-chloro-5-(trifluoromethoxy)benzene consists of a benzene ring substituted with bromo, chloro, and trifluoromethoxy groups . The average mass of the molecule is 354.35 Da .Chemical Reactions Analysis

1-Bromo-3-(trifluoromethoxy)benzene, a related compound, undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Physical And Chemical Properties Analysis

1,3-Dibromo-2-chloro-5-(trifluoromethoxy)benzene is a liquid at 20 degrees Celsius . It has a molecular weight of 319.90 .Aplicaciones Científicas De Investigación

Halogenation and Derivatization

Controlled halogenation of trifluoromethoxybenzene produces various halogenated derivatives, including mono-, di-, tri-, and tetrachloro derivatives, without hydrolysis of the -OCF3 group. These derivatives demonstrate good thermal stability and are characterized by specific hydrogen-fluorine coupling observed through NMR, indicating potential applications in synthesizing thermally stable materials or in studies involving halogen bonding and halogen interactions in molecular systems (Herkes, 1977).

Aryne Chemistry and Organic Synthesis

The compound plays a role in aryne chemistry, where bromo- and chloro-derivatives of trifluoromethoxybenzene are used to generate reactive intermediates like arynes. These intermediates can undergo [4+2] cycloaddition reactions, leading to the synthesis of naphthalenes and other complex aromatic compounds, demonstrating its utility in constructing polycyclic aromatic structures and exploring novel reactions in organic synthesis (Schlosser & Castagnetti, 2001).

Organometallic Chemistry

In organometallic chemistry, 1,3-dibromo-2-chloro-5-(trifluoromethoxy)benzene-related compounds have been utilized to synthesize new organometallic compounds with unique properties, such as reversible oxidation states and non-communicative electronic properties between metal centers, indicative of potential applications in materials science, especially in developing new electronic or photonic materials (Fink et al., 1997).

Materials Science and Polymer Chemistry

The synthesis of novel polyetherimide materials incorporating fluorine-containing compounds like 1,3-dibromo-2-chloro-5-(trifluoromethoxy)benzene derivatives showcases the application in developing high-performance polymers with enhanced properties, such as thermal stability and chemical resistance, which are crucial for advanced engineering applications (Yu Xin-hai, 2010).

Synthesis of Pesticides

The compound has been used as a starting material in the synthesis of novel pesticides, demonstrating its role in agricultural chemistry and the development of new agrochemicals. The ability to synthesize complex molecules with potent biological activity from such halogenated benzene derivatives highlights the compound's importance in pharmaceutical and agrochemical research (Liu An-chan, 2015).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propiedades

IUPAC Name |

1,3-dibromo-2-chloro-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2ClF3O/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRRRPRAILJYON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2ClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3,5-dibromo(trifluoromethoxy)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.